Encelin

Overview

Description

Encelin is a compound primarily used in the treatment of type 2 diabetes mellitus. It is a combination of two active ingredients: vildagliptin and metformin hydrochloride. Vildagliptin is a dipeptidyl peptidase-4 inhibitor, while metformin hydrochloride is a biguanide. Together, they help control blood sugar levels in patients with type 2 diabetes by increasing insulin production and decreasing glucose production in the liver .

Synthetic Routes and Reaction Conditions:

Vildagliptin: The synthesis of vildagliptin involves the reaction of (S)-3-amino-1-butanol with 2-chloropyrimidine in the presence of a base to form the intermediate, which is then reacted with (S)-1-(3-hydroxyadamantan-1-yl)urea to produce vildagliptin.

Metformin Hydrochloride: Metformin hydrochloride is synthesized by reacting dimethylamine hydrochloride with cyanoguanidine in the presence of a base, followed by hydrolysis to yield metformin hydrochloride.

Industrial Production Methods:

- The industrial production of this compound involves the combination of vildagliptin and metformin hydrochloride in specific ratios to form tablets. The process includes mixing, granulation, drying, and compression to produce the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly the metformin component, which can be oxidized to form various metabolites.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Case Studies

A study conducted on the anti-leukemic activity of Encelin utilized the MTT assay to evaluate its efficacy against human leukemic cell lines. The results confirmed that this compound significantly inhibited cell proliferation, establishing its potential as a lead compound for developing anti-leukemia medications .

Antidiabetic Applications

This compound is also recognized for its role in managing type 2 diabetes mellitus (T2DM). It is often prescribed alongside lifestyle modifications such as diet and exercise to control blood glucose levels .

Clinical Insights

Clinical observations have indicated that patients using this compound report improved glycemic control when combined with dietary changes and physical activity. However, comprehensive clinical trials are necessary to establish standardized protocols for its use in diabetes management.

Summary of Findings

This compound's applications extend beyond traditional uses, showcasing its potential in both oncology and endocrinology. The following table summarizes key findings regarding its applications:

Mechanism of Action

Encelin exerts its effects through the following mechanisms:

Vildagliptin: Inhibits dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to lower blood glucose levels.

Metformin Hydrochloride: Decreases hepatic glucose production, increases insulin sensitivity, and enhances peripheral glucose uptake and utilization.

Comparison with Similar Compounds

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.

Linagliptin: A dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.

Pioglitazone: A thiazolidinedione that increases insulin sensitivity but has a different mechanism of action compared to vildagliptin.

Uniqueness:

- Encelin’s uniqueness lies in its combination of vildagliptin and metformin hydrochloride, which provides a dual mechanism of action for better blood sugar control. This combination therapy is more effective in managing type 2 diabetes compared to monotherapy with either component alone .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Encelin, and how can their efficiency be systematically compared?

- Methodological Answer : Compare reaction yields, purity, and scalability across published protocols. Use metrics such as atom economy, reaction time, and environmental impact (e.g., solvent toxicity). For reproducibility, document catalysts, temperature, and purification methods in detail . Validate efficiency through triplicate experiments and statistical analysis (e.g., ANOVA for yield comparisons) .

Q. What spectroscopic techniques are essential for confirming this compound’s structural identity and purity?

- Methodological Answer : Employ a combination of H/C NMR (to confirm functional groups and stereochemistry), HPLC (for purity assessment >95%), and mass spectrometry (for molecular weight validation). For novel derivatives, include X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities . Cross-reference spectral data with literature to identify discrepancies .

Q. How should researchers design a baseline study to assess this compound’s stability under varying storage conditions?

- Methodological Answer : Use accelerated stability testing (e.g., ICH guidelines) with controlled variables: temperature (4°C, 25°C, 40°C), humidity (60% RH), and light exposure. Analyze degradation products via LC-MS at fixed intervals (0, 1, 3, 6 months). Include negative controls and validate methods using spiked samples .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be critically evaluated?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., cell line variability, assay protocols). Perform meta-analysis with heterogeneity tests (I² statistic) to quantify inconsistencies. Scrutinize dose-response curves, positive/negative controls, and statistical power in original studies . Replicate key experiments under standardized conditions to isolate variables .

Q. What computational strategies are recommended to predict this compound’s interactions with non-canonical biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with flexible residue sampling and molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with cheminformatics databases (ChEMBL, PubChem) to prioritize high-probability targets .

Q. How can researchers optimize this compound’s synthetic pathway for scalability while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) principles, varying catalysts, solvents, and temperatures. Use response surface methodology (RSM) to model interactions between variables. Characterize byproducts via GC-MS and optimize quenching/purification steps. Include life-cycle assessment (LCA) to evaluate environmental trade-offs .

Q. What frameworks are effective for resolving discrepancies in this compound’s reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Re-measure properties using OECD-compliant protocols (e.g., shake-flask method for logP). Validate against reference compounds and control buffer ionic strength/pH. Use multivariate analysis to identify confounding factors (e.g., solvent polarity, measurement techniques) .

Q. Data Analysis & Reproducibility

Q. How should researchers address failed replications of this compound’s reported pharmacological effects?

- Methodological Answer : Audit original methodologies for undocumented variables (e.g., cell passage number, serum batch differences). Collaborate with original authors to obtain raw data or replicate in their lab. Publish negative results with detailed protocols to enhance transparency .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent toxicity in heterogeneous cell populations?

- Methodological Answer : Use non-linear regression (e.g., Hill equation) to model IC₅₀ values. Apply cluster analysis to identify subpopulations with divergent responses. Report confidence intervals and effect sizes (Cohen’s d) to contextualize significance .

Q. Ethical & Literature Considerations

Q. How can researchers identify literature gaps in this compound’s mechanism of action while avoiding redundancy?

Preparation Methods

Natural Extraction of Encelin from Encelia farinosa

Hydrodistillation and Essential Oil Isolation

The leaves and stems of Encelia farinosa (brittlebush) serve as primary natural sources for this compound. Hydrodistillation using a Likens-Nickerson apparatus with continuous chloroform extraction yields essential oils containing this compound as a minor component . Specifically, 9.98 grams of leaves produce 348 mg of essential oil, with this compound constituting 0.3% of the leaf oil and 0.5% of the stem oil . The process involves:

-

Chopping plant material to increase surface area for volatile release.

-

Four-hour distillation at controlled temperatures to prevent thermal degradation.

-

Chloroform extraction to separate hydrophobic compounds, followed by storage at -20°C to preserve stability .

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS with an HP-5ms column and helium carrier gas (1.0 mL/min flow rate) identifies this compound within the essential oil matrix . The oven temperature program (40°C initial, 3°C/min to 200°C, then 2°C/min to 220°C) resolves this compound at a retention index (RI) of 1871, confirmed via spectral matching against the NIST database . Quantification via total ion current reveals this compound’s relative abundance, though its low concentration necessitates preparative chromatography for purification .

Synthetic Routes to this compound

Clerodane Skeleton Construction via Diels-Alder Reaction

The clerodane core of this compound is synthesized through a Diels-Alder reaction between α-phellandrene-derived dienes and quinone dienophiles . Key steps include:

-

Preparation of 2,3,4,5-tetrachlorothiophene-1,1-dioxide as a reactive dienophile .

-

Cycloaddition at 80°C in dichloromethane, yielding a bicyclic intermediate with 72% efficiency .

-

Decarboxylation using potassium tert-butoxide to eliminate carboxylic acid groups, forming the decalin framework .

Functionalization via Epoxidation and Michael Addition

Post-cyclization, the intermediate undergoes epoxidation with meta-chloroperbenzoic acid (mCPBA) to introduce oxygen functionality . Subsequent Michael addition of 1,2,4-1H-triazole to the α,β-unsaturated ketone establishes the lactone moiety critical for this compound’s bioactivity .

Final Assembly and Side-Chain Elaboration

The eastern fragment of this compound, featuring a γ-lactone, is constructed via:

-

Aldol Condensation : Ketone 78 (derived from nitrile 75) reacts with methyltriphenylphosphonium ylide to form exo-cyclic methylene groups .

-

Oxidative Lactonization : Manganese dioxide oxidizes allylic alcohols to ketones, followed by silver nitrate-mediated cyclization to form the lactone ring .

Purification and Analytical Characterization

Chromatographic Techniques

-

Flash Column Chromatography : Silica gel (230–400 mesh) with hexane-ethyl acetate gradients (10:1 to 3:1) isolates this compound from synthetic mixtures .

-

Preparative HPLC : C18 columns (10 μm, 250 × 21.2 mm) using acetonitrile-water (70:30) at 5 mL/min achieve >98% purity .

Spectroscopic Confirmation

-

NMR Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) : m/z 345.1932 [M+H]⁺ (calc. 345.1948 for C₂₀H₂₅O₄) .

Comparative Analysis of Extraction vs. Synthesis

Challenges and Optimization Strategies

Natural Extraction Limitations

-

Low this compound Content : Requires processing >1 kg of plant material for milligram quantities .

-

Co-elution Issues : Terpene hydrocarbons (e.g., α-pinene, limonene) obscure this compound during GC-MS .

Synthetic Route Improvements

Properties

CAS No. |

15569-50-3 |

|---|---|

Molecular Formula |

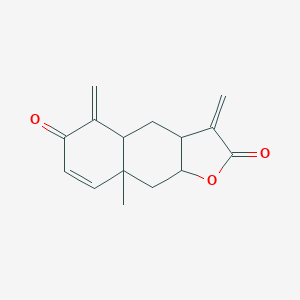

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

8a-methyl-3,5-dimethylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione |

InChI |

InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10-11,13H,1-2,6-7H2,3H3 |

InChI Key |

LXMUZMFQJGRVFW-UHFFFAOYSA-N |

SMILES |

CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |

Isomeric SMILES |

C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |

Canonical SMILES |

CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |

melting_point |

195 - 196 °C |

Key on ui other cas no. |

15569-50-3 |

physical_description |

Solid |

Synonyms |

encelin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.